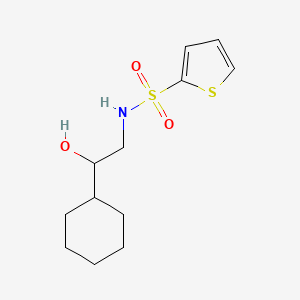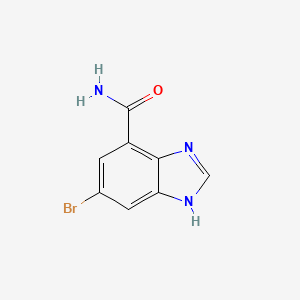
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide, also known as CCMI, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide is not fully understood, but it is believed to act on various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. Additionally, this compound has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and animal models. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In animal models of Alzheimer's and Parkinson's disease, this compound has been shown to improve cognitive function and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide in lab experiments is its relatively simple synthesis method and high yield. Additionally, this compound has been shown to have a low toxicity profile, making it a viable compound for in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its efficacy in certain assays.
Orientations Futures
There are several future directions for research on N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide. One area of interest is its potential as a therapeutic agent for other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways in cells. Finally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds for scientific research.
Méthodes De Synthèse
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of cyclopentadiene with acrylonitrile to form 1-cyanocyclopentene. This intermediate is then reacted with 6-methyl-4-hydrazinopyridazine-3-carboxylic acid to form this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable compound for scientific research.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-6-methylpyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-6-10(7-14-16-9)11(17)15-12(8-13)4-2-3-5-12/h6-7H,2-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZXXVFVUYVODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2822534.png)
![Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate](/img/structure/B2822537.png)
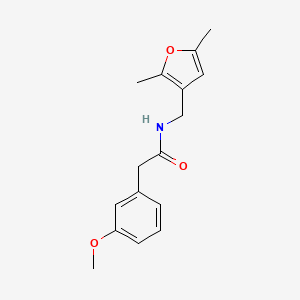
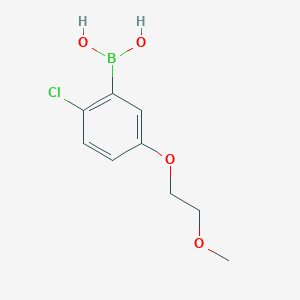
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/no-structure.png)
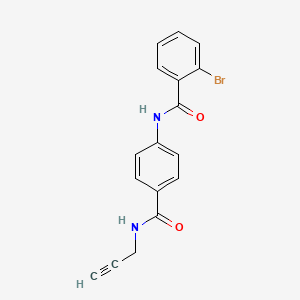
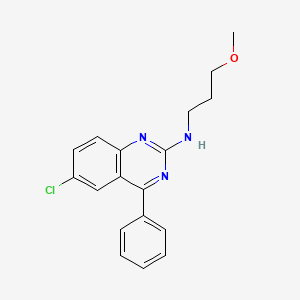
![2-(3-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2822549.png)
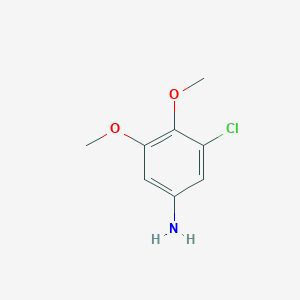
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2822551.png)
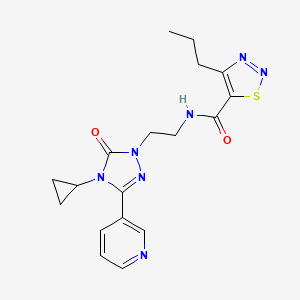
![1-((1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2822553.png)
